N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity, and an isopropoxyphenyl group that enhances its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Isopropoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the thieno[2,3-d]pyrimidine core reacts with an isopropoxyphenyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any present nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions are common, where the isopropoxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride, and various halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The thieno[2,3-d]pyrimidine core is known to interact with kinase enzymes, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-{3-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide: Another compound with a similar core structure but different substituents, leading to varied biological activities.
4-(4-((2-ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b2′,3′-d]pyrrole: Used in organic solar cells, showcasing the versatility of the thieno[2,3-d]pyrimidine core.
Uniqueness
N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine stands out due to its unique combination of the isopropoxyphenyl group and the thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
917906-68-4 |
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Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(2-propan-2-yloxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N3OS/c1-10(2)19-13-6-4-3-5-12(13)18-14-11-7-8-20-15(11)17-9-16-14/h3-10H,1-2H3,(H,16,17,18) |
InChI Key |
DQPIGEHULMHOON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
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